molecular formula C17H18FN7O7 B11929107 (E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid

(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid

Cat. No.: B11929107
M. Wt: 451.4 g/mol
InChI Key: ALGPVOJFIGPPPX-VIFPVBQESA-N
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Description

TH9619 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in one-carbon metabolism. This compound has shown significant potential in cancer research due to its ability to selectively target and kill cancer cells by inducing apoptosis through the inhibition of MTHFD2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH9619 involves multiple steps, starting with the preparation of the core diaminopyrimidine structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of TH9619 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TH9619 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of TH9619, which can have different biological activities and properties .

Scientific Research Applications

TH9619 has a wide range of scientific research applications, including:

Mechanism of Action

TH9619 exerts its effects by inhibiting methylenetetrahydrofolate dehydrogenase 2, leading to the accumulation of 10-formyl-tetrahydrofolate, which we term a ‘folate trap’. This results in thymidylate depletion and death of methylenetetrahydrofolate dehydrogenase 2-expressing cancer cells. The compound targets nuclear methylenetetrahydrofolate dehydrogenase 2 but does not inhibit mitochondrial methylenetetrahydrofolate dehydrogenase 2, allowing formate overflow from mitochondria to continue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TH9619 is unique due to its high potency (IC50 value of 47 nanomolar) and its ability to selectively target nuclear methylenetetrahydrofolate dehydrogenase 2, leading to a cancer-specific folate trap. This selective inhibition makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C17H18FN7O7

Molecular Weight

451.4 g/mol

IUPAC Name

(2S)-2-[[5-[[2-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1

InChI Key

ALGPVOJFIGPPPX-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=NC(=C1F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N

Origin of Product

United States

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